![molecular formula C8H11BrN2 B1376071 2-(5-Bromopyridin-3-YL)propan-2-amine CAS No. 1211519-20-8](/img/structure/B1376071.png)
2-(5-Bromopyridin-3-YL)propan-2-amine
Overview
Description
2-(5-Bromopyridin-3-YL)propan-2-amine, also known as 5-bromopyridine-2-propanamine, is an organic compound that has been used in many scientific research applications. It is a colorless, volatile liquid that has a pyridine-like odor. It is soluble in water and alcohol, and has a boiling point of 130°C and a melting point of -21°C.
Scientific Research Applications
Selective Amination Processes
- Selective Catalyzed Amination : A study demonstrated the use of a palladium-Xantphos complex for the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, to produce high yields of aminopyridines (Ji, Li, & Bunnelle, 2003).
Mechanism of Intramolecular Amination
- Intramolecular Amination Mechanism : Research investigating the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines unraveled the mechanism of ring closure in auto-tandem amination (Loones et al., 2007).
Copper Catalysis in Amination
- Copper-Catalyzed Amination : A study highlighted the conversion of bromopyridine to aminopyridine using copper catalysis, demonstrating an efficient process with low catalyst loading and mild reaction conditions (Lang et al., 2001).
Applications in Synthesis of Bioactive Compounds
- Synthesis of Bioactive Compounds : 2-Aminopyridines, derived from compounds like 2-(5-Bromopyridin-3-yl)propan-2-amine, are essential in the synthesis of bioactive natural products and organic materials, underscoring their significant role in medicinal chemistry (Bolliger, Oberholzer, & Frech, 2011).
Novel Pyridine Derivatives and Biological Activities
- Synthesis and Biological Activities of Pyridine Derivatives : Research on palladium-catalyzed Suzuki cross-coupling reactions described the creation of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, highlighting their potential applications in liquid crystals and antimicrobial activities (Ahmad et al., 2017).
Modular Synthesis of C-Ribonucleosides
- Modular Synthesis of C-Ribonucleosides : A methodology for preparing diverse pyridin-2-yl and pyridin-3-yl C-ribonucleosides showcased the versatility of bromopyridines in synthesizing complex molecules useful in various biological applications (Štefko et al., 2011).
Synthesis of Pyridin-2-ones
- Halogenated and Arylated Pyridin-2-ones : A study described the synthesis of halogenated and arylated 1H-pyridin-2-ones starting from pyridinium N-(pyridin-2-yl)aminides, revealing a pathway involving bromopyridines (Filace et al., 2013).
Catalytic Applications in Ethylene Dimerization
- Selective Ethylene Dimerization Catalysts : Research on (imino)pyridine palladium(II) complexes, including those derived from bromopyridines, showed their potential as catalysts in ethylene dimerization processes (Nyamato, Ojwach, & Akerman, 2015).
properties
IUPAC Name |
2-(5-bromopyridin-3-yl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHIXQLKEGEKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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